Tert-butyl 4-methoxy-3-nitrophenylcarbamate
Description
Tert-butyl 4-methoxy-3-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure combines steric protection from the tert-butyl group with the electron-withdrawing nitro group, which influences reactivity and stability in synthetic pathways.
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAYJOJIBJGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-methoxy-3-nitrophenylcarbamate typically involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane and water mixture, and the pH is adjusted to 12 using 40% sodium hydroxide. The reaction mixture is stirred at room temperature overnight, followed by filtration to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-methoxy-3-nitrophenylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Reduction: 4-methoxy-3-aminophenylcarbamate.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Tert-butyl 4-methoxy-3-nitrophenylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl 4-methoxy-3-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and proteins. These interactions can lead to inhibition or activation of specific pathways, depending on the context of the study .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-methoxy-3-nitrophenylcarbamate with structurally related carbamates and nitroaromatic compounds. Key parameters include molecular properties, reactivity, and safety profiles.
Structural and Molecular Comparison
Key Observations:
- Substituent Effects : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with the trifluoromethyl group in the analog from , which increases hydrophobicity and metabolic stability.
- Steric Hindrance : The tert-butyl group in all tert-butyl carbamates provides steric protection, reducing hydrolysis rates compared to smaller alkyl groups (e.g., methyl or ethyl carbamates).
- Heterocyclic vs. Aromatic Cores : The pyridine-based analog in exhibits distinct reactivity due to the electron-deficient nitrogen heterocycle, whereas phenyl-based analogs (e.g., the target compound) are more prone to electrophilic aromatic substitution.
Reactivity and Stability
- Hydrolysis Sensitivity : Carbamates generally undergo hydrolysis under acidic or basic conditions. The tert-butyl group in the target compound slows hydrolysis compared to 4-nitrophenyl N-methoxycarbamate , which lacks steric protection.
- Thermal Stability : Nitro groups can introduce thermal instability. However, tert-butyl carbamates (e.g., and ) are typically stable under standard storage conditions (room temperature, inert atmosphere) .
- Redox Reactivity : The nitro group in the target compound may be reduced to an amine under catalytic hydrogenation, a property shared with 4-nitrophenyl N-methoxycarbamate .
Biological Activity
Tert-butyl 4-methoxy-3-nitrophenylcarbamate is an organic compound notable for its unique structural features, including a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. This compound has garnered interest in biological research due to its potential applications in enzyme inhibition, receptor modulation, and protein interactions. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C12H16N2O4
- Appearance : Light orange to yellow solid
- Melting Point : Approximately 85.0 to 87.0 °C
- Solubility : Soluble in various organic solvents
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This interaction can prevent substrate binding or alter enzymatic activity.
- Receptor Modulation : It has the potential to act as either an agonist or antagonist at various receptors, thus modulating receptor activity and downstream signaling pathways.
- Protein Interactions : The compound can interact with proteins, influencing their structure and function, which may lead to alterations in biological processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, the nitro group in the structure can undergo reduction, leading to reactive intermediates that interact with enzymes and proteins.
Case Studies
Comparative Analysis of Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-methoxy-4-nitrophenylcarbamate | Similar nitro and methoxy groups | Different position of methoxy group affects reactivity |
| Tert-butyl (5-methoxy-2-nitrophenyl)carbamate | Contains both methoxy and nitro groups | Variation in position alters pharmacokinetics |
| Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | Fluorine substitution on phenol | Potentially altered biological activity due to fluorine |
| Tert-butyl (2-methoxy-6-nitrophenyl)carbamate | Different positions of functional groups | Variation in biological activity observed |
This table illustrates how minor structural changes can significantly impact the biological properties and mechanisms of action of these compounds.
Future Directions for Research
Despite the promising preliminary data regarding the biological activity of this compound, further research is necessary to elucidate its specific mechanisms of action. Future studies should focus on:
- In vitro and In vivo Studies : Conducting detailed studies on cellular models to assess cytotoxicity, enzyme inhibition rates, and receptor interactions.
- Pharmacokinetic Profiling : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential therapeutic applications better.
- Structure-Activity Relationship (SAR) Studies : Exploring how variations in structure affect biological activity will provide insights into optimizing this compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
